molecular formula C9H13NO3 B8432191 3-Nitromethyl-5-(propene-3-yl)cyclopentanone

3-Nitromethyl-5-(propene-3-yl)cyclopentanone

Cat. No. B8432191
M. Wt: 183.20 g/mol
InChI Key: ORSVYFBGTXSQBL-UHFFFAOYSA-N
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Description

3-Nitromethyl-5-(propene-3-yl)cyclopentanone is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitromethyl-5-(propene-3-yl)cyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitromethyl-5-(propene-3-yl)cyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Nitromethyl-5-(propene-3-yl)cyclopentanone

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-(nitromethyl)-2-prop-2-enylcyclopentan-1-one

InChI

InChI=1S/C9H13NO3/c1-2-3-8-4-7(5-9(8)11)6-10(12)13/h2,7-8H,1,3-6H2

InChI Key

ORSVYFBGTXSQBL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CC(CC1=O)C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 5-(propene-3-yl)cyclopent-2-enone (0.428, 3.5 mmol) in nitromethane (2 mL) under nitrogen was treated with DOWEX® 550A-OH resin (0.80 g, rinsed with methanol and partially air dried), and heated to 60° C. for 2 h. The mixture was cooled to room temperature, diluted with dichloromethane (20 mL), and filtered. The filtrate was concentrated in vacuo, redissolved in minimum dichloromethane, and added to a silica gel column (˜100 cc) and eluted with dichloromethane to afford the subject compound (0.368 g, 57%) as a colorless oil. NMR (CDCl3): δ 5.65-5.80 (m, 1 H), 5.00-5.15 (m, 2 H), 4.40-4.50 (m, 2 H), 2.85-3.15 (m, 1 H), 2.30-2.70 (m, 4 H), 1.90-2.20 (m, 3 H). MS (M+1): 183.9.
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

A stirred solution of 5-(propene-3-yl)cyclopent-2-enone (0.428, 3.5 mmol) in nitromethane (2 mL) under nitrogen was treated with DOWEX® 550A-OH resin (0.80 g, which previously had been rinsed with methanol and partially air dried), and heated to 60° C. for 2 h. The mixture was cooled to room temperature, diluted with methylene chloride (20 mL), and filtered. The filtrate was concentrated in vacuo, redissolved in minimum methylene chloride, and loaded onto a silica gel column (˜100 mL). Elution with methylene chloride afforded the subject compound (0.368 g, 57%) as a colorless oil. NMR (CDCl3): δ 5.65-5.80 (m, 1 H), 5.00-5.15 (m, 2 H), 4.40-4.50 (m, 2 H), 2.85-3.15 (m, 1 H), 2.30-2.70 (m, 4 H), 1.90-2.20 (m, 3 H). MS (M+1): 183.9.
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
57%

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